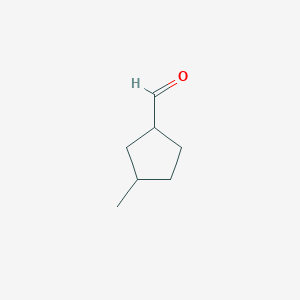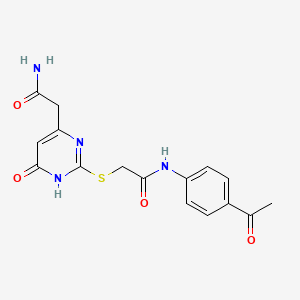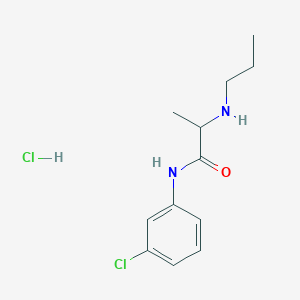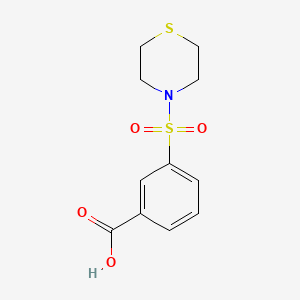
3-Methylcyclopentane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylcyclopentane-1-carbaldehyde is a chemical compound with the CAS Number: 82879-57-0 . It has a molecular weight of 112.17 and its IUPAC name is 3-methylcyclopentanecarbaldehyde . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 3-Methylcyclopentane-1-carbaldehyde is 1S/C7H12O/c1-6-2-3-7(4-6)5-8/h5-7H,2-4H2,1H3 . This indicates that the compound consists of 7 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
3-Methylcyclopentane-1-carbaldehyde has a molecular weight of 112.17 . It is a liquid at room temperature . It is stored at a temperature of -10 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antiproliferative and Antimetastatic Activities
A novel synthesis involving β-carboline-based N-heterocyclic carbenes, including a process that could potentially involve 3-Methylcyclopentane-1-carbaldehyde or related structures, has demonstrated significant antiproliferative activity against human breast cancer and lung cancer cell lines. Specifically, compounds from this synthesis exhibited IC50 values less than 10 μM against MDA-MB-231 human breast cancer cells. These compounds induced G2/M phase cell cycle arrest and triggered apoptosis through the intrinsic apoptotic pathway, highlighting their potential in cancer treatment research (Dighe et al., 2015).
Synthesis and Chemical Transformations
Research into the chemistry of various carbaldehydes, which may include or relate to 3-Methylcyclopentane-1-carbaldehyde, has been highlighted for its applications in creating heterocyclic systems. This encompasses the synthesis of quinoline ring systems and reactions to construct fused or binary quinoline-cored heterocyclic systems. The synthetic applications of these compounds have been illustrated, showcasing their versatility in chemical transformations (Hamama et al., 2018).
Enantioselective Synthesis
A multicatalytic cascade sequence has been developed for the asymmetric synthesis of functionalized cyclopentanones. This process uses a secondary amine and N-heterocyclic carbene catalysis to afford densely functionalized cyclopentanones with high enantioselectivities. This innovative one-pot synthesis approach from readily available starting materials represents a rapid and efficient method to obtain complex cyclopentanone derivatives, potentially including or related to 3-Methylcyclopentane-1-carbaldehyde (Lathrop & Rovis, 2009).
Photocycloaddition Reactions
The study of photocycloaddition of enamine-carbaldehydes, possibly including 3-Methylcyclopentane-1-carbaldehyde, has led to the regioselective synthesis of substituted 2-hydroxy-1,2,3,4-tetrahydropyridines. This research demonstrates the potential of such carbaldehydes in constructing complex heterocyclic structures through light-induced chemical transformations, highlighting the broad applicability of 3-Methylcyclopentane-1-carbaldehyde in synthetic organic chemistry (Tietz et al., 1983).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 3-Methylcyclopentane-1-carbaldehyde are not available, research into similar compounds continues to be a vibrant field. For instance, a novel approach to produce biomass-derived gasoline involves the hydrolysis of 2,5-dimethylfuran (DMF) to produce 2,5-hexanedione followed by base-catalyzed intramolecular aldol condensation of this product to form 3-methylcyclopent-2-enone (MCP) .
Eigenschaften
IUPAC Name |
3-methylcyclopentane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6-2-3-7(4-6)5-8/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFABTXHHYMKPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylcyclopentane-1-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(5-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2835264.png)
![(2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2835266.png)
![2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/no-structure.png)
![1-benzyl-7-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2835270.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2835272.png)
![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2835274.png)

![3-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2835277.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methoxybenzyl)-1H-pyrrol-3(2H)-one](/img/structure/B2835279.png)
![N-[4-({(Z)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl}amino)phenyl]acetamide](/img/structure/B2835280.png)